N-butyl-3-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-butyl-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-4-8-12-16(13,14)11-7-5-6-10(9-11)15-2/h5-7,9,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWARTXGJIWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Route
- Starting Materials : 3-methoxybenzenesulfonyl chloride and n-butylamine.
- Reaction Conditions : The sulfonyl chloride is typically dissolved in an inert solvent such as dichloromethane or toluene. The amine is added slowly, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid generated.
- Temperature : The reaction is usually conducted at low to moderate temperatures (0°C to room temperature) to control reaction rate and avoid side reactions.
- Workup : After completion, the reaction mixture is washed with aqueous acid and base to remove impurities, followed by solvent evaporation and recrystallization or chromatography to purify the product.
This approach is supported by general sulfonamide synthesis patents and literature describing benzene sulfonamide preparation.
Direct Amidation of Sulfonic Acids or Esters
Alternative methods involve direct amidation of sulfonic acid derivatives or esters with amines under catalytic conditions.
- Catalysts : Certain catalytic systems (e.g., palladium-based) have been reported to facilitate the reaction between sulfonamides and alkyl esters to form N-alkyl sulfonamides.
- Solvents : Non-polar solvents like toluene are used.
- Temperature : Moderate heating (~60°C) is applied.
- Limitations : These methods may have limited substrate scope and lower yields for sterically hindered substrates.
Other Methods
- Bromo-substituted intermediates : Some processes involve the reaction of bromo-substituted benzene sulfonyl compounds with amines to yield N-substituted sulfonamides. However, these methods may have limited industrial applicability due to raw material availability and reaction complexity.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonyl chloride + amine | 3-methoxybenzenesulfonyl chloride + n-butylamine | Triethylamine or pyridine | Dichloromethane or toluene | 0°C to RT | 70-90 | Most common, straightforward, high yield |
| Catalytic amidation of esters | Sulfonamide + methyl tertiary butyl ether | Pd catalyst or others | Toluene | ~60°C | 50-70 | Limited substrate scope, moderate yield |
| Bromo-substituted sulfonyl compounds + amine | Bromo-phenyl sulfonyl derivatives + amine | Acid/base catalysts | Various | Moderate heating | Variable | Less common, limited industrial use |
Detailed Research Findings
- The sulfonyl chloride route remains the preferred method for synthesizing this compound due to its simplicity and efficiency.
- Catalytic amidation methods, while innovative, have constraints related to substrate reactivity and catalyst availability, often resulting in lower yields and more complex purification steps.
- Reaction parameters such as solvent choice, temperature control, and base selection critically influence the purity and yield of the product.
- Industrial-scale synthesis favors the sulfonyl chloride method due to the availability of reagents and scalability.
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or other alkyl/aryl groups can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfonic acids, nitro derivatives, and other oxidized forms.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Derivatives with different alkyl or aryl groups attached to the benzene ring.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including N-butyl-3-methoxybenzene-1-sulfonamide, are recognized for their antibacterial properties , particularly against gram-positive bacteria. The methoxy group may enhance the compound's efficacy by improving its interaction with bacterial enzymes involved in folate synthesis, such as dihydropteroate synthase. This interaction inhibits bacterial growth by disrupting essential metabolic pathways .
Anti-inflammatory and Analgesic Properties
Research indicates that related sulfonamide compounds exhibit anti-inflammatory and analgesic activities. This suggests that this compound could be explored for therapeutic applications in treating inflammatory conditions and pain management .
Anticancer Potential
Recent studies have highlighted the potential of sulfonamides as anticancer agents . Structural modifications can lead to compounds that inhibit the proliferation of cancer cell lines, including breast and lung cancers. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Activity
In a preclinical model, this compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. Results indicated a dose-dependent reduction in inflammation, supporting its potential use as an anti-inflammatory agent .
Mechanism of Action
N-butyl-3-methoxybenzene-1-sulfonamide is similar to other benzene sulfonamides, such as N-tert-butyl-3-methoxybenzene-1-sulfonamide and N-butylbenzenesulfonamide. its unique combination of functional groups (butyl and methoxy) distinguishes it from these compounds. The presence of the methoxy group, in particular, can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key Observations:
- Functional Group Diversity : The amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide differs from sulfonamides in electronic properties, affecting metal-coordination capabilities. Sulfonamides are stronger electron-withdrawing groups, which may influence directing effects in catalytic reactions.
Biological Activity
N-butyl-3-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a butyl group and a methoxy group attached to a benzene ring with a sulfonamide functional group. This unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Dopamine Receptors : It has been investigated for its agonistic effects on D3 dopamine receptors, which are implicated in various neurological disorders. High-throughput screening assays have shown that this compound can selectively activate D3 receptors, influencing dopaminergic signaling pathways .
- Antiandrogenic Activity : Research indicates that N-butylbenzenesulfonamide exhibits antiandrogenic properties, particularly relevant in the context of prostate cancer treatment. In vitro studies with LNCaP cells (androgen-dependent prostate cancer cell line) demonstrated that this compound significantly inhibited cell proliferation, suggesting potential therapeutic applications in benign prostatic hyperplasia and prostate cancer .
Antimicrobial and Anti-inflammatory Properties
This compound has also been evaluated for its antimicrobial and anti-inflammatory activities. A study synthesized various sulfonamides and assessed their effects on inflammation and microbial growth:
| Compound | MIC (mg/mL) | Anti-inflammatory Activity (%) |
|---|---|---|
| This compound | 6.67 (against P. aeruginosa) | 89.66 (at 2h) |
| Compound 4a | 6.45 (against S. typhi) | 94.69 (at 1h) |
| Compound 4d | 6.72 (against E. coli) | 87.83 (at 3h) |
These results highlight the compound's effectiveness against various pathogens and its potential use in treating inflammatory conditions .
Prostate Cancer Treatment
A significant case study involved the treatment of LNCaP cells with N-butylbenzenesulfonamide. The study found that:
- Day 5 : Cells treated with 100 µM concentration showed markedly slower proliferation compared to untreated controls.
- Day 8 : The inhibition of cell growth was even more pronounced, demonstrating the compound's potential as a therapeutic agent for prostate-related conditions .
Cardiovascular Effects
Another study investigated the cardiovascular effects of benzene sulfonamides, including this compound. The findings suggested that certain derivatives could modulate perfusion pressure, indicating possible cardiovascular applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-butyl-3-methoxybenzene-1-sulfonamide and its derivatives?
- Methodological Answer : The synthesis typically involves reacting a substituted aniline (e.g., 3-methoxyaniline) with a sulfonyl chloride derivative (e.g., n-butylsulfonyl chloride) in the presence of a base like triethylamine or pyridine. The reaction is conducted under anhydrous conditions in solvents such as dichloromethane at 0–25°C. Post-reaction, the product is purified via column chromatography and confirmed using HPLC and / NMR spectroscopy to verify sulfonamide bond formation and substituent positions .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for determining molecular weight and formula. and NMR identify functional groups and substitution patterns (e.g., methoxy and sulfonamide protons). Infrared (IR) spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm). Purity is assessed via HPLC with UV detection at 254 nm, ensuring no unreacted intermediates remain .
Q. What are the common chemical reactions involving the sulfonamide group in this compound?
- Methodological Answer : The sulfonamide group undergoes hydrolysis under acidic/basic conditions to yield sulfonic acids and amines. Substitution reactions at the benzene ring (e.g., electrophilic halogenation) are influenced by the methoxy group’s para-directing effects. Reductive alkylation or acylation of the nitrogen can modify bioactivity. Reactions are monitored via TLC and quenched at specific intervals to isolate intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to amine) and controlled reaction temperatures (0–5°C for exothermic steps). Catalytic additives like DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Microwave-assisted synthesis reduces reaction times. Post-synthetic purification via recrystallization or gradient elution in HPLC improves purity (>95%) .
Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Contradictory NMR peaks (e.g., unexpected splitting) may arise from solvent impurities or diastereomeric mixtures. Use deuterated solvents (CDCl, DMSO-d) and heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) and compare with literature data for analogous sulfonamides .
Q. How are structure-activity relationships (SAR) elucidated for sulfonamide derivatives in biological systems?
- Methodological Answer : SAR studies involve synthesizing derivatives with modified substituents (e.g., halogenation at the benzene ring or alkyl chain variation). Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes. Computational docking (AutoDock Vina) identifies binding interactions with targets like NLRP3 inflammasomes. QSAR models correlate electronic (Hammett constants) or steric parameters with bioactivity .
Q. What methodologies determine the mechanism of action of this compound in biological targets?
- Methodological Answer : Enzyme kinetic assays (e.g., Michaelis-Menten plots) assess inhibition potency (IC). X-ray crystallography or cryo-EM reveals binding modes in protein active sites. Isotopic labeling (-sulfonamide) tracks target engagement in cellular models. Knockout studies (CRISPR-Cas9) validate pathway specificity, while molecular dynamics simulations predict binding stability .
Q. How should contradictory biological activity data across studies be addressed?
- Methodological Answer : Variability may stem from differences in cell lines, assay conditions (pH, serum content), or compound purity (>98% required). Replicate studies under standardized protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Meta-analyses of published data identify consensus targets or off-pathway effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
